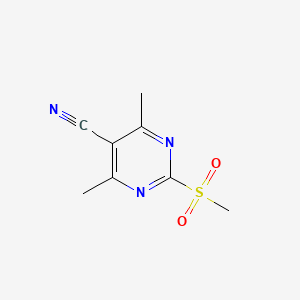
4,6-Dimethyl-2-(methylsulfonyl)pyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-2-(methylsulfonyl)pyrimidine-5-carbonitrile is a chemical compound with the following structure:
Structure: C9H10N4O2S
This compound plays a crucial role in various fields, including pharmaceuticals, agrochemicals, and materials science. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
The synthesis of 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine-5-carbonitrile involves a three-step process:
Cyclocondensation: Acetylacetone and thiourea react in the presence of hydrochloric acid to yield 4,6-dimethyl-1-mercaptopyrimidine.
Methylation: Dimethyl carbonate (DMC) and tetrabutylammonium bromide methylate 4,6-dimethyl-1-mercaptopyrimidine, forming 4,6-dimethyl-2-methylthiopyrimidine.
Chemical Reactions Analysis
4,6-Dimethyl-2-(methylsulfonyl)pyrimidine-5-carbonitrile undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions contribute to its versatility. Major products formed from these reactions are essential intermediates in the synthesis of other compounds.
Scientific Research Applications
This compound finds applications in:
Pharmaceuticals: It serves as a key intermediate in the preparation of selective endothelin receptor antagonists used to treat pulmonary hypertension.
Agrochemicals: It plays a role in herbicide synthesis.
Materials Science: Its unique properties make it valuable for designing novel materials.
Mechanism of Action
The exact mechanism by which 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine-5-carbonitrile exerts its effects depends on its specific applications. It interacts with molecular targets and pathways relevant to its intended use.
Comparison with Similar Compounds
While 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine-5-carbonitrile has distinct features, it’s essential to compare it with related compounds. Some similar compounds include:
- [Compound A]
- [Compound B]
- [Compound C]
Properties
Molecular Formula |
C8H9N3O2S |
|---|---|
Molecular Weight |
211.24 g/mol |
IUPAC Name |
4,6-dimethyl-2-methylsulfonylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C8H9N3O2S/c1-5-7(4-9)6(2)11-8(10-5)14(3,12)13/h1-3H3 |
InChI Key |
CLVFSTQGNKKZFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)S(=O)(=O)C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13102334.png)
![2-Butyl-4-chloro-5-[(4-methoxyphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B13102335.png)

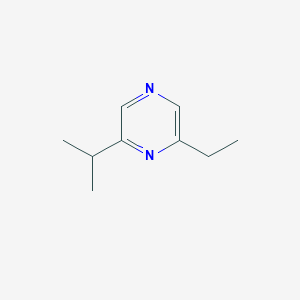

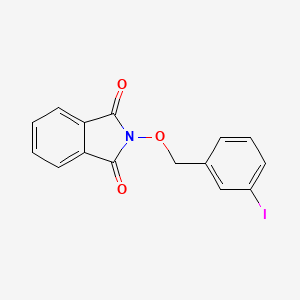
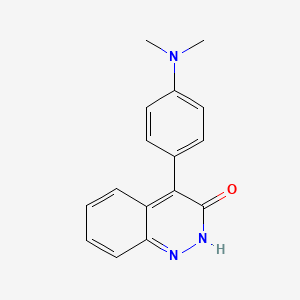

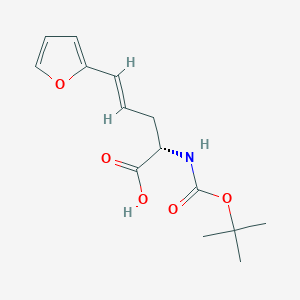
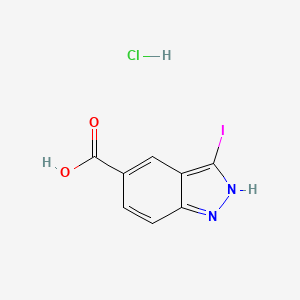
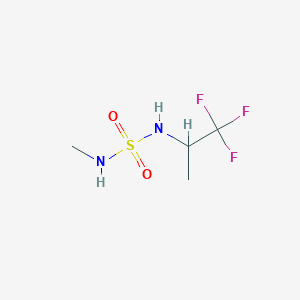
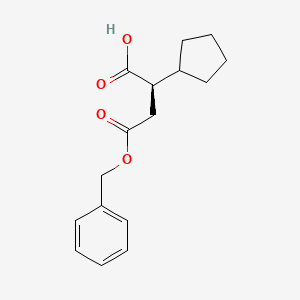
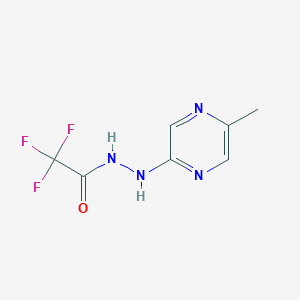
![4-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13102413.png)
